
Insulin lispro
Übersicht
Beschreibung
Insulin lispro is a rapid-acting insulin analogue used primarily to control hyperglycemia in individuals with diabetes mellitus. It is a modified form of human insulin where the amino acids at positions B28 and B29 are reversed, resulting in a lysine at position B28 and a proline at position B29. This modification reduces the tendency of insulin molecules to form dimers and hexamers, allowing for quicker absorption and onset of action .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Insulin lispro differs from human insulin by the reversal of two amino acids at positions B28 and B29. This modification allows for quicker absorption and onset of action compared to regular insulin, making it particularly useful for controlling blood glucose levels after meals. The pharmacokinetics of this compound enable it to reach peak activity within 30 to 90 minutes after subcutaneous injection, with effects lasting for about 3 to 5 hours .
Glycemic Control in Diabetes
This compound is primarily indicated for improving glycemic control in patients with Type 1 and Type 2 diabetes. It can be used alone or in combination with other antidiabetic medications, such as sulfonylureas, to enhance overall glucose management. Studies have shown that this compound significantly reduces postprandial glucose levels and HbA1c values compared to other insulin formulations .
Treatment of Postprandial Hyperglycemia
A randomized crossover study demonstrated that patients using this compound before meals achieved lower two-hour postprandial glucose concentrations compared to those on sulfonylureas alone. The results indicated a decrease in fasting plasma glucose levels and improved lipid profiles, suggesting that this compound effectively targets postprandial hyperglycemia .
Continuous Subcutaneous Insulin Infusion (CSII)
This compound is also utilized in CSII therapy, which allows for more precise control of blood glucose levels throughout the day. A study involving patients with Type 1 diabetes found that those using this compound experienced better overall glycemic control without an increased risk of hypoglycemia compared to regular human insulin .
Off-Label Uses
Beyond its primary indications, this compound has off-label applications in treating conditions such as mild-to-moderate diabetic ketoacidosis and gestational diabetes . Its rapid action makes it suitable for managing acute hyperglycemic episodes.
Case Study 1: Subcutaneous Insulin Resistance Syndrome
A notable case involved a patient with subcutaneous insulin resistance syndrome who was treated with ultra-rapid this compound. The patient had previously struggled with glycemic control despite continuous subcutaneous infusion therapy. Transitioning to ultra-rapid this compound resulted in improved glycemic outcomes, demonstrating its efficacy in challenging cases .
Case Study 2: Severe Immunological Insulin Resistance
Another case reported the successful use of this compound in a patient exhibiting severe immunological resistance to human insulin due to antibodies. The switch to this compound not only improved glycemic control but also reduced the incidence of adverse reactions associated with human insulin therapy .
Comparative Efficacy
A systematic review comparing this compound with human regular insulin revealed that patients using lispro had a significantly higher likelihood of achieving therapeutic success, particularly in lowering postprandial blood glucose levels . The findings underscore the advantages of rapid-acting insulins like lispro in modern diabetes management.
Wirkmechanismus
Target of Action
Insulin lispro, a modified form of fast-acting insulin, is primarily targeted at managing hyperglycemia in diabetes mellitus . It mimics the activity of endogenously produced human insulin, a peptide hormone produced by beta cells of the pancreas that promotes glucose metabolism . The primary targets of this compound are the liver, skeletal muscle, and adipose tissue .
Mode of Action
This compound interacts with its targets by promoting the uptake of glucose from the blood into internal organs and tissues such as the liver, fat cells, and skeletal muscle . This absorption of glucose into cells allows for its transformation into glycogen or fat for storage . This compound also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis among many other functions .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes hepatic synthesis of fatty acids, which are released into the circulation as lipoproteins . In skeletal muscle, it increases protein synthesis and glycogen synthesis . Within adipose tissue, this compound stimulates the processing of circulating lipoproteins to provide free fatty acids, facilitating triglyceride synthesis and storage by adipocytes . It also directly inhibits the hydrolysis of triglycerides .
Pharmacokinetics
This compound begins to exert its effects within 15 minutes of subcutaneous administration, while peak levels occur 30 to 90 minutes after administration . Due to its duration of action of around 5 hours, it is considered “bolus insulin” as it provides high levels of insulin in a short period of time to mimic the release of endogenous insulin from the pancreas after meals .
Result of Action
The molecular and cellular effects of this compound’s action include the transformation of glucose into glycogen or fat for storage, inhibition of hepatic glucose production, enhancement of protein synthesis, and inhibition of lipolysis and proteolysis . It also promotes growth and is required for the actions of growth hormone (e.g., protein synthesis, cell division, DNA synthesis) .
Biochemische Analyse
Biochemical Properties
Insulin Lispro plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through binding to insulin receptors and the insulin-like growth receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Insulin Lispro wird unter Verwendung der rekombinanten DNA-Technologie hergestellt. Das Gen, das für Humaninsulin kodiert, wird modifiziert, um die Positionen von Lysin und Prolin an B28 und B29 zu vertauschen. Dieses modifizierte Gen wird dann in einen geeigneten Wirt, typischerweise Escherichia coli oder Saccharomyces cerevisiae, eingebracht, der das Insulin-Lispro-Protein exprimiert .
Industrielle Produktionsmethoden: Der Produktionsprozess umfasst mehrere Schritte:
Fermentation: Die Wirtszellen werden in großen Bioreaktoren kultiviert.
Isolierung: Das Insulin-Lispro-Protein wird aus den Wirtszellen isoliert.
Reinigung: Das Protein wird mehreren Reinigungsschritten unterzogen, um Verunreinigungen zu entfernen und eine hohe Reinheit zu gewährleisten.
Faltung: Das Protein wird wieder gefaltet, um die korrekte dreidimensionale Struktur zu erreichen.
Formulierung: Das Endprodukt wird mit Hilfsstoffen formuliert, um Stabilität und Wirksamkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: Insulin Lispro unterliegt in erster Linie nichtkovalenten Wechselwirkungen und nicht chemischen Reaktionen. Es kann jedoch an folgenden Reaktionen beteiligt sein:
Oxidation: this compound kann, insbesondere an den Methioninresten, oxidiert werden, was sich auf seine Stabilität und Aktivität auswirken kann.
Deamidierung: Diese Reaktion kann an den Asparaginresten auftreten und zur Bildung von Isoformen mit unterschiedlichen Aktivitätsprofilen führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Deamidierung: Saure oder basische Bedingungen können die Deamidierung fördern.
Hauptprodukte:
Oxidationsprodukte: Oxidierte Formen von this compound mit veränderter Aktivität.
Deamidierungsprodukte: Isoformen von this compound mit unterschiedlichen pharmakokinetischen Eigenschaften.
Vergleich Mit ähnlichen Verbindungen
Insulin Aspart: Another rapid-acting insulin analogue with a similar onset and duration of action.
Insulin Glulisine: A rapid-acting insulin analogue with slight differences in amino acid sequence and pharmacokinetic profile.
Regular Human Insulin: Has a slower onset and longer duration of action compared to insulin lispro
Uniqueness: this compound’s unique amino acid sequence at positions B28 and B29 allows for rapid absorption and onset of action, making it particularly effective for controlling postprandial blood glucose levels. This rapid action profile distinguishes it from regular human insulin and other insulin analogues .
Biologische Aktivität
Insulin lispro is a rapid-acting insulin analog that has been developed to improve glycemic control in patients with diabetes. Its unique structure and pharmacokinetic properties distinguish it from regular human insulin, leading to enhanced clinical outcomes. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
This compound is a recombinant insulin analog that differs from human insulin by the transposition of proline and lysine at positions 28 and 29 of the B chain. This modification reduces its capacity for self-association, resulting in a more rapid absorption following subcutaneous administration. The biological activity involves:
- Binding to Insulin Receptors : this compound binds to the insulin receptor (IR), which consists of two alpha and two beta subunits. This binding activates the intrinsic tyrosine kinase activity of the beta subunit, leading to autophosphorylation and subsequent phosphorylation of intracellular substrates such as IRS proteins and Shc .
- Activation of Signaling Pathways : The activation of these substrates triggers downstream signaling pathways, including the PI3K/Akt pathway, which plays a crucial role in glucose uptake through GLUT4 translocation to the cell membrane .
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties compared to regular human insulin:
Parameter | This compound | Regular Human Insulin |
---|---|---|
Onset of Action | 10-15 minutes | 30-45 minutes |
Peak Activity | 60 minutes | 2-3 hours |
Duration of Action | 4-5 hours | 5-8 hours |
These properties allow for better postprandial glucose control when administered immediately before meals, reducing the risk of postprandial hyperglycemia .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of this compound in managing blood glucose levels in both type 1 and type 2 diabetes patients. Key findings include:
- Improved Glycemic Control : In a randomized crossover trial involving 113 patients with type 1 diabetes, this compound resulted in a significant reduction in HbA1c levels (6.8% vs. 6.9% for regular human insulin) and lower postprandial blood glucose excursions (P < 0.001) .
- Postprandial Glucose Levels : In one large trial, patients using this compound showed a mean reduction in postprandial blood glucose levels by 1.3 mmol/L at one hour and 2.0 mmol/L at two hours compared to those using regular human insulin .
- Patient Satisfaction : Patients reported higher satisfaction levels with this compound due to its flexibility in timing relative to meals and its effectiveness in controlling blood sugar levels without increasing hypoglycemic events .
Safety Profile
The safety profile of this compound is comparable to that of regular human insulin, with no significant differences in the incidence of hypoglycemia or adverse events reported across various studies:
- Hypoglycemia Rates : The occurrence of hypoglycemia was similar between patients using this compound and those using regular human insulin, with no severe cases reported during studies involving continuous subcutaneous insulin infusion (CSII) .
- Long-term Use : Long-term studies indicate that this compound does not increase the risk of severe adverse effects compared to traditional insulins, making it a safe option for chronic management of diabetes .
Case Studies
Several case studies illustrate the practical applications and benefits of using this compound:
-
Case Study: Type 1 Diabetes Management
- A study involving patients transitioning from regular human insulin to this compound demonstrated improved glycemic control with reduced daily plasma glucose levels and fewer postprandial spikes.
- Patients reported enhanced quality of life and treatment satisfaction due to the flexibility offered by rapid-acting insulins.
- Case Study: Continuous Subcutaneous Insulin Infusion
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRQPCUGRUFHED-DETKDSODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C257H389N65O77S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157956 | |
Record name | Insulin lispro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5814 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Insulin lispro binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. In humans, insulin is stored in the form of hexamers; however, only insulin monomers are able to interact with IR. Reversal of the proline and lysine residues at positions B28 and B29 of native insulin eliminates hydrophobic interactions and weakens some of the hydrogen bonds that contribute to the stability of the insulin dimers that comprise insulin hexamers. Hexamers of insulin lispro are produced in the presence of zinc and m-cresol. These weakly associated hexamers quickly dissociate upon subcutaneous injection and are absorbed as monomers through vascular endothelial cells. These properties give insulin lispro its fast-acting properties. | |
Record name | Insulin lispro | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133107-64-9 | |
Record name | Insulin lispro | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Insulin lispro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.